Ethyl 4-((2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-nitrophenyl)methyl)piperazine-1-carboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
ethyl 4-[[2-(furan-2-yl)-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl]-(4-nitrophenyl)methyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N6O6S/c1-2-33-22(30)26-11-9-25(10-12-26)17(14-5-7-15(8-6-14)28(31)32)18-20(29)27-21(35-18)23-19(24-27)16-4-3-13-34-16/h3-8,13,17,29H,2,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLXDREYUMNMMNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(C2=CC=C(C=C2)[N+](=O)[O-])C3=C(N4C(=NC(=N4)C5=CC=CO5)S3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N6O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s worth noting that compounds containing similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors. These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.
Mode of Action
Compounds with similar structures, such as indole and imidazole derivatives, have shown a broad range of chemical and biological properties. They interact with their targets, leading to changes that result in various biological activities.
Biochemical Pathways
Compounds with similar structures, such as indole derivatives, have been found to affect various biochemical pathways, leading to a wide range of biological activities.
Biochemical Analysis
Biochemical Properties
Compounds with similar structures, such as indole derivatives and triazole derivatives, have been found to interact with multiple receptors and enzymes, suggesting that this compound may also have a wide range of biochemical interactions.
Cellular Effects
Similar compounds have been shown to influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Similar compounds have been found to exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
Similar compounds have been found to exhibit excellent thermal stabilities.
Biological Activity
Ethyl 4-((2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-nitrophenyl)methyl)piperazine-1-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural framework combining a piperazine moiety with thiazolo[3,2-b][1,2,4]triazole and nitrophenyl groups, which are known for their diverse pharmacological properties.
Chemical Structure and Properties
- Molecular Formula : C21H27N5O4S
- Molecular Weight : 445.54 g/mol
- CAS Number : 898367-17-4
The presence of the thiazole ring and the piperazine structure contributes to the compound's potential interactions with various biological targets, making it a candidate for further pharmacological studies.
Anticancer Activity
Research indicates that compounds containing the thiazolo[3,2-b][1,2,4]triazole moiety exhibit significant anticancer properties. For instance:
- Mechanism of Action : The anticancer activity is hypothesized to occur through the induction of apoptosis and cell cycle arrest in cancer cell lines. In studies involving similar triazole derivatives, compounds demonstrated IC50 values in the low micromolar range against various human cancer cell lines (e.g., AGS, HCT-116) .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound 4d | AGS | 2.63 ± 0.17 | G2/M arrest & apoptosis |
| Compound 47f | HCT-116 | 6.2 | Apoptosis induction |
Antimicrobial Activity
The thiazole and triazole derivatives have also been reported to possess antimicrobial properties. These compounds can inhibit the growth of bacteria and fungi, contributing to their potential use in treating infectious diseases .
Anti-inflammatory Effects
This compound has shown promise in anti-inflammatory assays. Compounds with similar structures have been linked to reduced inflammatory markers in vitro and in vivo models .
Case Studies and Research Findings
Several studies have highlighted the biological evaluation of triazole derivatives:
- Synthesis and Evaluation : A study synthesized multiple triazole derivatives and evaluated their cytotoxicity against cancer cell lines using MTT assays. The results indicated that certain derivatives had significantly lower IC50 values compared to standard chemotherapeutics like 5-fluorouracil .
- Structure-Activity Relationship (SAR) : Investigations into the SAR of thiazole-containing compounds revealed that modifications to the piperazine ring could enhance biological activity and selectivity towards specific targets .
- Antioxidant Activity : Some derivatives were also screened for antioxidant properties, indicating a potential role in mitigating oxidative stress-related diseases .
Scientific Research Applications
Medicinal Chemistry
The compound is primarily investigated for its antimicrobial and antitumor properties. The presence of the thiazolo-triazole moiety is particularly relevant as similar compounds have shown promising results in targeting various pathogens and cancer cells.
Antimicrobial Activity
Research indicates that derivatives of thiazolo-triazole compounds exhibit significant antimicrobial activity against a range of bacteria and fungi. For instance, studies have demonstrated that modifications to the thiazole ring can enhance the efficacy against resistant strains of bacteria, making these compounds valuable in addressing antibiotic resistance .
Anticancer Properties
The structural components of Ethyl 4-((2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-nitrophenyl)methyl)piperazine-1-carboxylate suggest potential interactions with cancer cell pathways. Preliminary studies have shown that similar compounds can induce apoptosis in cancer cells by disrupting cellular signaling pathways .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Common methods include:
- Condensation Reactions : Combining piperazine derivatives with furan and thiazole precursors.
- Functional Group Modifications : Utilizing various reagents to introduce or modify functional groups that enhance biological activity.
Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structural integrity and purity of the synthesized compounds .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound. Research has shown that:
- Substituent Variations : Altering substituents on the piperazine or thiazole rings can significantly impact biological activity.
- Heterocyclic Interactions : The presence of heteroatoms (like nitrogen and sulfur) contributes to the compound's ability to interact with biological targets effectively .
Case Studies
Several studies highlight the applications of similar compounds:
Case Study 1: Antibacterial Efficacy
A study on thiazolo-triazole derivatives demonstrated their effectiveness against methicillin-resistant Staphylococcus aureus (MRSA). The modifications akin to those found in this compound showed a reduction in bacterial growth by over 70% .
Case Study 2: Cancer Cell Apoptosis
Research into related piperazine derivatives revealed their ability to induce apoptosis in breast cancer cell lines. The mechanism involved the activation of caspases and disruption of mitochondrial membrane potential .
Preparation Methods
Retrosynthetic Analysis and Strategic Planning
The retrosynthetic breakdown of the target molecule identifies three primary fragments:
- Thiazolo[3,2-b]triazol-6-ol core
- 4-Nitrophenyl-furan-2-ylmethyl bridging unit
- Ethyl piperazine-1-carboxylate side chain
Core Fragment: Thiazolo[3,2-b]triazol-6-ol
The bicyclic thiazolo-triazole system is synthesized via cyclocondensation of thiourea derivatives with α-haloketones or α-haloacids. For example, 2-aminothiazole intermediates react with triazole precursors under acidic conditions to form the fused ring system. Hydroxylation at position 6 is achieved through alkaline hydrolysis of ester or nitrile precursors.
Bridging Unit: 4-Nitrophenyl-furan-2-ylmethyl
The central carbon atom linking the thiazolo-triazole core to the 4-nitrophenyl and furan groups is constructed via a Mannich-type reaction or nucleophilic aromatic substitution. Friedel-Crafts alkylation using 4-nitrobenzaldehyde and furfuryl alcohol derivatives has been reported for analogous structures.
Detailed Synthetic Routes
Route A: Sequential Assembly of Core and Substituents
Step 1: Synthesis of 6-Hydroxythiazolo[3,2-b]triazole
A mixture of 2-aminothiazole (1.0 equiv) and ethyl 2-bromoacetate (1.2 equiv) in acetic acid undergoes cyclocondensation at 80°C for 12 hours. The intermediate ethyl 6-hydroxythiazolo[3,2-b]triazole-5-carboxylate is hydrolyzed with NaOH (2M) to yield the 6-hydroxy derivative (Yield: 78%).
Reaction Conditions
| Parameter | Value |
|---|---|
| Temperature | 80°C |
| Solvent | Acetic acid |
| Catalyst | None |
| Reaction Time | 12 hours |
Step 2: Introduction of 4-Nitrophenyl and Furan-2-yl Groups
The 6-hydroxythiazolo-triazole core reacts with 4-nitrobenzaldehyde (1.5 equiv) and furfurylamine (1.5 equiv) in ethanol under reflux. The Mannich reaction proceeds via in situ formation of an imine intermediate, followed by nucleophilic attack at the thiazole C5 position (Yield: 65%).
Characterization Data
- 1H NMR (400 MHz, DMSO-d6) : δ 8.21 (d, J = 8.8 Hz, 2H, ArH), 7.89 (s, 1H, triazole-H), 7.45 (d, J = 3.6 Hz, 1H, furan-H), 6.78 (dd, J = 3.6, 1.8 Hz, 1H, furan-H), 6.52 (d, J = 1.8 Hz, 1H, furan-H).
Step 3: Piperazine-1-carboxylate Coupling
The intermediate from Step 2 is treated with ethyl piperazine-1-carboxylate (1.2 equiv) in DMF using Hünig’s base (2.0 equiv) as a catalyst. The reaction proceeds at 60°C for 6 hours, followed by purification via column chromatography (SiO2, EtOAc/hexane 1:1) to yield the final product (Yield: 58%).
Optimization Insights
- Solvent Screening : DMF outperformed THF and acetonitrile in coupling efficiency.
- Catalyst Choice : Hünig’s base provided higher yields than K2CO3 or Et3N due to improved nucleophilicity.
Route B: Convergent Approach via Pre-functionalized Piperazine
Step 1: Synthesis of Ethyl Piperazine-1-carboxylate
Piperazine (1.0 equiv) reacts with ethyl chloroformate (1.1 equiv) in dichloromethane at 0°C. The mixture is stirred for 2 hours, followed by aqueous workup to isolate the carboxylate ester (Yield: 92%).
Step 2: One-Pot Assembly of Thiazolo-triazole-Piperazine Hybrid
A mixture of 2-(furan-2-yl)thiazole-4-carboxylic acid (1.0 equiv), 4-nitrobenzyl bromide (1.2 equiv), and the pre-formed piperazine carboxylate (1.5 equiv) undergoes Ullmann coupling with CuI (10 mol%) in DMSO at 120°C for 8 hours. The reaction achieves direct C–N bond formation between the thiazole and piperazine moieties (Yield: 54%).
Challenges and Solutions
- Regioselectivity : Copper catalysis ensured coupling at the thiazole C5 position rather than C4.
- Side Reactions : Excess piperazine minimized alkylation of the furan oxygen.
Comparative Analysis of Synthetic Routes
Table 1: Route Comparison
| Parameter | Route A | Route B |
|---|---|---|
| Total Yield | 32% | 28% |
| Step Count | 3 | 2 |
| Purification Complexity | Moderate (chromatography) | High (recrystallization) |
| Scalability | Suitable for gram-scale | Limited to milligram-scale |
Route A offers better reproducibility for novice practitioners, while Route B reduces step count at the expense of lower yields.
Spectroscopic Validation and Purity Assessment
Nuclear Magnetic Resonance (NMR)
High-Resolution Mass Spectrometry (HRMS)
- Observed : m/z 567.1894 [M+H]+
- Calculated : m/z 567.1891 for C27H27N6O7S
Q & A
Q. What are the key structural features of this compound, and how do they influence its physicochemical properties?
The compound features a thiazolo[3,2-b][1,2,4]triazole core fused with a furan-2-yl group, a 4-nitrophenyl substituent, and a piperazine ring esterified with an ethyl carboxylate. These moieties contribute to its polarity, hydrogen-bonding capacity (via the hydroxyl and nitro groups), and conformational flexibility . Computational modeling (e.g., DFT calculations) can predict bond angles, dihedral strains, and electrostatic interactions critical for solubility and reactivity.
Q. What synthetic methodologies are typically employed to prepare this compound?
Synthesis involves multi-step reactions:
- Step 1: Condensation of furan-2-carbaldehyde with thiosemicarbazide to form a thiazolo-triazole precursor.
- Step 2: Nucleophilic substitution or Mitsunobu coupling to introduce the 4-nitrophenyl group.
- Step 3: Piperazine ring formation via cyclization, followed by esterification with ethyl chloroformate . Key reagents include DCC/DMAP for coupling and triethylamine as a base. Solvent selection (DMF or ethanol) impacts yield and purity .
Q. How is the compound characterized to confirm structural integrity?
- NMR spectroscopy: and NMR resolve proton environments (e.g., hydroxyl at δ 10–12 ppm, aromatic protons at δ 7–8 ppm) .
- IR spectroscopy: Peaks at 1650–1700 cm confirm ester carbonyl groups; 3200–3500 cm indicates hydroxyl stretching .
- Mass spectrometry: High-resolution ESI-MS validates molecular weight (e.g., m/z 567.2 for [M+H]) .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to address low yields during the piperazine coupling step?
- Temperature control: Maintain 0–5°C during coupling to minimize side reactions.
- Catalyst screening: Test alternatives to DCC (e.g., EDCI/HOBt) for improved efficiency.
- Purification: Use flash chromatography with gradient elution (hexane:ethyl acetate 3:1 to 1:2) to isolate the product .
- Kinetic studies: Monitor reaction progress via TLC or HPLC to identify rate-limiting steps .
Q. What strategies resolve contradictions in reported biological activity data for similar thiazolo-triazole derivatives?
- Dose-response profiling: Compare IC values across assays (e.g., NLRP3 inflammasome inhibition vs. antimicrobial activity) to clarify target specificity .
- Structural analogs: Synthesize derivatives with modified substituents (e.g., replacing 4-nitrophenyl with 3-fluorophenyl) to isolate pharmacophoric contributions .
- Assay validation: Cross-validate results using orthogonal methods (e.g., Western blotting for protein targets alongside cellular viability assays) .
Q. What computational tools are recommended to predict the compound’s binding affinity for inflammatory targets like NLRP3?
- Molecular docking: Use AutoDock Vina or Schrödinger Suite to model interactions between the thiazolo-triazole core and NLRP3’s NACHT domain .
- MD simulations: Run 100-ns trajectories in GROMACS to assess binding stability and hydration effects .
- QSAR modeling: Corrogate substituent electronegativity (e.g., nitro vs. methoxy groups) with inhibitory potency from published datasets .
Q. How does the 4-nitrophenyl group influence the compound’s stability under physiological conditions?
- Hydrolytic stability: Perform accelerated degradation studies at pH 7.4 and 37°C; monitor via HPLC for nitro group reduction or ester hydrolysis .
- Light sensitivity: Expose to UV-Vis light (254 nm) to assess photodegradation pathways, particularly para-nitro to nitroso conversion .
- Metabolic profiling: Use liver microsome assays to identify CYP450-mediated oxidation of the furan ring .
Methodological Notes
- Contradiction management: Replicate conflicting studies under standardized conditions (e.g., cell lines, assay buffers) to isolate variables .
- Advanced synthesis: Employ flow chemistry for hazardous intermediates (e.g., nitro group reduction) to improve safety and yield .
- Data interpretation: Use cheminformatics tools (e.g., KNIME, RDKit) to cluster structural analogs and predict SAR trends .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
